1,1-Bis(methylthio)-2-nitroethylene
Overview
Description
1,1-Bis(methylthio)-2-nitroethylene is an organic compound characterized by the presence of two methylthio groups and a nitro group attached to an ethylene backbone
Mechanism of Action
Target of Action
1,1-Bis(methylthio)-2-nitroethylene is a synthetic compound that has been used as a building block in the synthesis of heterocyclic and fused heterocyclic compounds . These compounds are the primary targets of this compound. The compound interacts with these targets to produce a variety of functionalized fused heterocyclic compounds with diverse pharmacological activities .
Mode of Action
The compound interacts with its targets through a one-pot reaction involving primary amines, ninhydrin, and barbituric acid . This reaction leads to the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . The reaction shows attractive characteristics, such as substrate availability, good yields, and the existence of numerous hydrogen-bonding possibilities in the product .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of a variety of functionalized fused heterocyclic compounds . These compounds have diverse pharmacological activities, including antitumor, antibacterial, and antileishmanial activities . The compound’s interaction with these pathways results in the production of a wide range of heterocyclic compounds with potential synthetic and pharmacological interest .
Result of Action
The result of the action of this compound is the production of a variety of functionalized fused heterocyclic compounds . These compounds have diverse pharmacological activities and can be used in the development of new drugs .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the one-pot reaction used to synthesize heterocyclic compounds occurs under mild conditions in ethanol media . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
The imine product of 1,1-Bis(methylthio)-2-nitroethylene has been shown to bind to amines . This suggests that it may interact with proteins and other biomolecules that contain amine groups. The nature of these interactions is likely to be influenced by the chemical structure of the this compound molecule, particularly its nitroethylene and methylthio groups.
Cellular Effects
This compound has been identified as a potential drug candidate for prostate cancer cells . This suggests that it may have specific effects on these cells, possibly influencing cell signaling pathways, gene expression, and cellular metabolism. It has no effect on other cell lines .
Molecular Mechanism
It is known to react with triflic acid to produce an intramolecular hydrogen bond, leading to its efficient synthesis . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(methylthio)-2-nitroethylene can be synthesized through a multi-step process involving the reaction of various amines with 1,1-bis(methylthio)-2-nitroethene. One common method involves the reaction of primary amines, ninhydrin, and barbituric acid in ethanol media . Another approach involves the reaction of N-alkyl-1-(methylthio)-2-nitroethenamine with terephthalaldehyde or isophthalaldehyde, and 2-hydroxy-1,4-naphthoquinone or 4-hydroxycoumarin in ethanol-water mixture .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of response surface methodology (RSM) has been employed to optimize reaction parameters, such as temperature and solvent composition, to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(methylthio)-2-nitroethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(methylthio)-2-nitroethylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds with potential pharmacological interest.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
1,1-Bis(methylthio)-2-nitroethylene can be compared with other similar compounds, such as:
1,1-Bis(methylthio)-6-nitro-5-arylhex-1-en-3-one: Similar in structure but with different functional groups and reactivity.
N-alkyl-1-(methylthio)-2-nitroethenamine: A precursor in the synthesis of this compound.
Biological Activity
1,1-Bis(methylthio)-2-nitroethylene (BMNE) is a compound characterized by its unique structure, which includes two methylthio groups and a nitro group attached to a vinylene backbone. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : CHNSO
- Molecular Weight : Approximately 165.23 g/mol
- Appearance : Yellowish liquid at room temperature
The presence of the electron-withdrawing nitro group and electron-donating methylthio groups creates a polarized carbon-carbon double bond, enhancing its reactivity as a Michael acceptor. This allows BMNE to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, contributing to its utility in synthesizing complex organic molecules.
Biological Activities
This compound has been reported to exhibit several biological activities, which include:
- Antiallergic Activity : Studies indicate that BMNE may inhibit allergic responses through modulation of immune pathways.
- Anti-inflammatory Effects : Research has shown that BMNE can reduce inflammation markers in vitro and in vivo models.
- Antiproliferative Properties : BMNE has demonstrated the ability to inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
While specific mechanisms for BMNE's biological effects are not fully elucidated, its reactivity profile suggests that it may interact with biological targets through electrophilic attack on nucleophilic sites within proteins or nucleic acids. This interaction could lead to alterations in cellular signaling pathways and gene expression.
Case Studies and Research Findings
Several studies have explored the biological implications of BMNE:
- Study on Antiproliferative Activity : A recent investigation assessed the effects of BMNE on human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The study concluded that BMNE could be a valuable lead compound for further development in cancer therapeutics .
- Anti-inflammatory Research : In another study, BMNE was evaluated for its anti-inflammatory properties using a murine model of acute inflammation. The administration of BMNE resulted in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
BMNE shares structural characteristics with other nitroalkenes and thioether compounds. Below is a comparative table highlighting some relevant compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Methylamino-1-methylthio-2-nitroethylene | Contains an amino group | Enhanced reactivity due to amino functionality |
Nitro-1,1-enediamines | Contains two nitro groups | Known for diverse biological activities |
Dimethyl sulfoxide | Contains sulfur but no nitro group | Commonly used as a solvent |
Thiazolidine derivatives | Contains sulfur and nitrogen | Important in medicinal chemistry |
Properties
IUPAC Name |
1,1-bis(methylsulfanyl)-2-nitroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2/c1-8-4(9-2)3-5(6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGHEDHQXXXTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159738 | |
Record name | 1-Nitro-2,2-bis(methylthio)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-94-4 | |
Record name | 1,1-Bis(methylthio)-2-nitroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13623-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitro-2,2-bis(methylthio)ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13623-94-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitro-2,2-bis(methylthio)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(methylthio)-2-nitroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NITRO-2,2-BIS(METHYLTHIO)ETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38A002C515 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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